3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

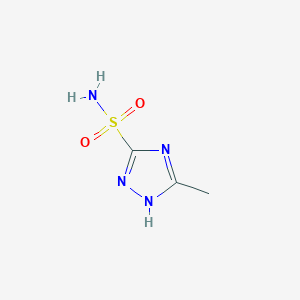

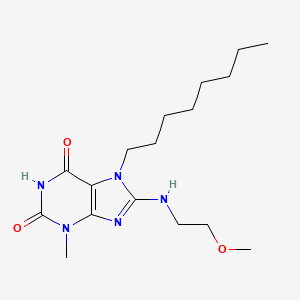

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C6H3Cl2NO2 . It has a molecular weight of 192 and is a solid in its physical form . The compound’s IUPAC name is 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde .

Molecular Structure Analysis

The InChI code for 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is 1S/C6H3Cl2NO2/c7-5-3 (1-10)6 (8)9-4 (5)2-11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

The compound 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde participates in various chemical reactions, particularly with secondary amines. It undergoes condensation with the 2-carbaldehyde group to yield methylene-substituted pyrroles. Moreover, its N-alkyl derivatives can undergo substitution of the 5-chloro group, leading to the formation of 5-substituted pyrroles (Zaytsev et al., 2005).

Synthesis of Pyrrole Derivatives

There is a notable interest in synthesizing various pyrrole derivatives using 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde. One approach includes hydrolysis processes that produce 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes (Cadamuro et al., 1996). A similar synthesis method has been reported with a focus on generating pyrrole-2,5-dicarbaldehyde and its various derivatives (Cadamuro et al., 1993).

Applications in Porphyrin Synthesis

The compound plays a role in the synthesis of porphyrins, where it is used in a ‘3 + 1’ acid-catalytic condensation with tripyrranes. This method facilitates the creation of vic-dipropionic ester porphyrins and vic-diacrylic ester porphyrins (Boudif & Momenteau, 1996).

Formation of Metal Complexes

Research also shows the utility of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde in the formation of metal complexes. This includes the synthesis of antiferromagnetic binuclear nickel complexes, demonstrating its role in complex coordination chemistry (Chernyadyev et al., 2001).

Formation of Single Molecule Magnets

Furthermore, derivatives of this compound have been used in creating single molecule magnets. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been employed in coordinating paramagnetic transition metal ions to produce a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-5-3(1-10)6(8)9-4(5)2-11/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGUHKVWPKZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=C1Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)

![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2710440.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)